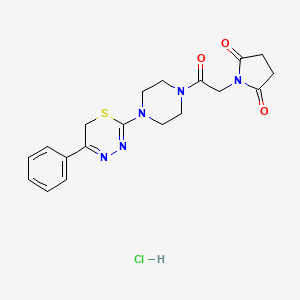

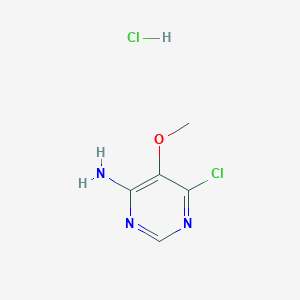

Methyl 3-fluoro-4-(prop-2-enamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-fluoro-4-(prop-2-enamido)benzoate is an organic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly used as a reagent in organic synthesis and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Anionic Amino-Cope Rearrangement Cascade Synthesis

Methyl 3-fluoro-4-(prop-2-enamido)benzoate is involved in the synthesis of 2,4-substituted benzoate esters through an anionic cascade. This process is significant for its ability to assemble these esters from racemic β-fluoro-substituted conjugated tert-butylsulfinyl imines and 3-substituted methyl 2-butenoates. The method involves several steps, including dienolate formation, Mannich addition, amino-Cope rearrangement, and spontaneous deprotonation leading to intramolecular cyclization and aromatization (Qureshi & Njardarson, 2022).

Synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile

This compound, a key intermediate in the preparation of PF-00951966 (a fluoroquinolone antibiotic), is synthesized in a process that involves the use of benzoyl chloride. The synthesis highlights the role of methyl 3-fluoro-4-(prop-2-enamido)benzoate in the production of important intermediates for pharmaceutical applications (Lall et al., 2012).

Inhibitor of Histone Deacetylase

One of the applications of benzamide derivatives, which include methyl 3-fluoro-4-(prop-2-enamido)benzoate, is in the inhibition of histone deacetylase (HDA). This inhibition is crucial for the development of novel chemotherapeutic strategies for cancers insensitive to traditional antitumor agents. Such compounds have shown marked in vivo antitumor activity against various human tumors (Saito et al., 1999).

Synthesis and Biological Evaluation of Fluoro-Benzamido Derivatives

The synthesis of fluorine-labeled derivatives, including methyl 3-fluoro-4-(prop-2-enamido)benzoate, has been researched for potential use in detecting malignant fibrosarcoma. These compounds are evaluated for their applicability in PET imaging, showcasing their significance in diagnostic imaging in oncology (Qi Chuan-min, 2010).

Photocatalytic Degradation of Pollutants

Methyl 3-fluoro-4-(prop-2-enamido)benzoate has been studied in the context of environmental science, particularly in the photocatalytic degradation of pollutants such as propyzamide. This research underscores the role of such compounds in environmental remediation and the development of more efficient photocatalysts (Torimoto et al., 1996).

Anaerobic Transformation in Environmental Processes

The compound has been used to investigate the transformation of phenol to benzoate by anaerobic, phenol-degrading consortia. This research provides insights into environmental biodegradation processes and the role of such compounds in ecological chemistry (Genthner et al., 1989).

properties

IUPAC Name |

methyl 3-fluoro-4-(prop-2-enoylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO3/c1-3-10(14)13-9-5-4-7(6-8(9)12)11(15)16-2/h3-6H,1H2,2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVKXBQDTJIINJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)NC(=O)C=C)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-fluoro-4-(prop-2-enamido)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2656126.png)

![Tert-butyl N-methyl-N-[2-[1-[4-(prop-2-enoylamino)benzoyl]piperidin-4-yl]ethyl]carbamate](/img/structure/B2656135.png)

![3-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide](/img/structure/B2656137.png)

![4-methyl-5-[2-(phenethylamino)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2656138.png)

![(E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2656140.png)